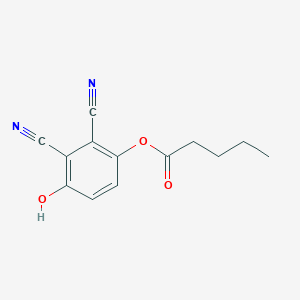
Ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate is a compound that combines three distinct chemical entities: ethene, ethenyl(trimethoxy)silane, and ethyl prop-2-enoate. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate involves multiple steps, each targeting the formation of one of the components. Ethene is typically produced through the steam cracking of hydrocarbons. Ethenyl(trimethoxy)silane can be synthesized via the hydrosilylation of vinyltrimethoxysilane with ethene. Ethyl prop-2-enoate is commonly prepared through the esterification of prop-2-enoic acid with ethanol.
Industrial Production Methods
Industrial production of this compound involves large-scale processes that ensure high yield and purity. The steam cracking process for ethene production is carried out in high-temperature furnaces, while the hydrosilylation and esterification reactions are conducted in reactors equipped with catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, pressure, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce simpler hydrocarbons, and substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
Ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate can be compared with similar compounds such as:
Ethene: A simple hydrocarbon with widespread industrial use.
Vinyltrimethoxysilane: A silane compound used in surface treatments and as a coupling agent.
Ethyl acrylate: An ester used in the production of polymers and resins.
The uniqueness of this compound lies in its combination of properties from these individual components, making it versatile and valuable in various applications.
Properties
CAS No. |
79794-64-2 |
|---|---|
Molecular Formula |
C12H24O5Si |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate |
InChI |
InChI=1S/C5H12O3Si.C5H8O2.C2H4/c1-5-9(6-2,7-3)8-4;1-3-5(6)7-4-2;1-2/h5H,1H2,2-4H3;3H,1,4H2,2H3;1-2H2 |
InChI Key |
QOSDPMBDUJWDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CO[Si](C=C)(OC)OC.C=C |
Related CAS |
113408-96-1 79794-64-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14415168.png)
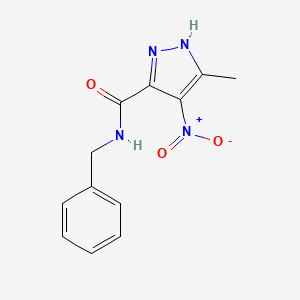
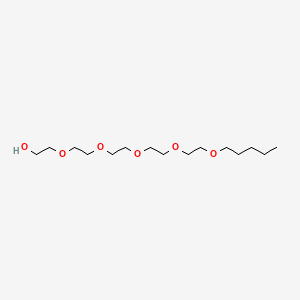
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
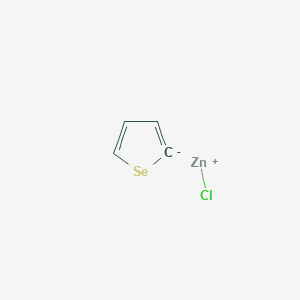

silane](/img/structure/B14415188.png)
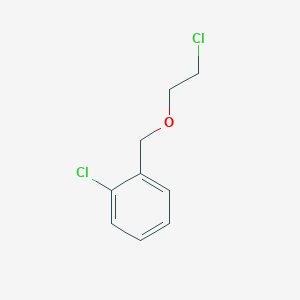
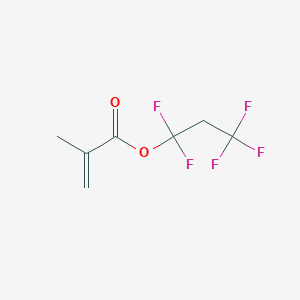
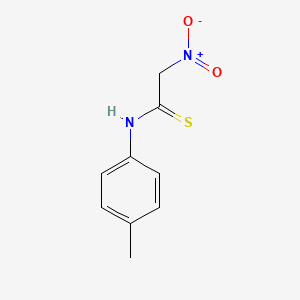
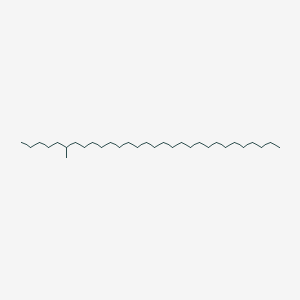

![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
